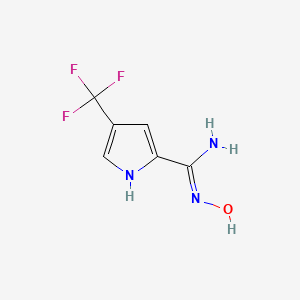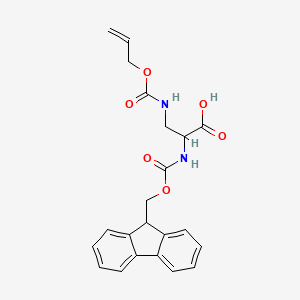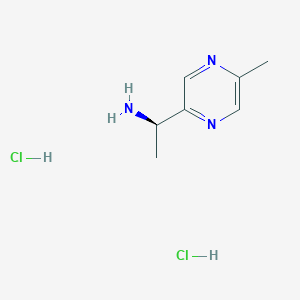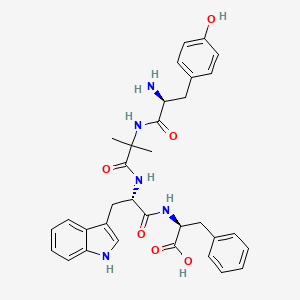
(2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine is a complex organic compound with a unique structure that includes amino acids and aromatic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine involves multiple steps, including esterification and amidation processes. For example, p-hydroxyphenylpropionic acid can be reacted with a lower alcohol (such as methanol) in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. This compound then undergoes amidation with anthranilic acid at 130-140°C using a catalyst like trimethylaluminum in a suitable solvent like dimethyl sulfoxide .
Industrial Production Methods: The industrial production of this compound can be optimized by controlling reaction parameters and using efficient catalysts. The process involves high conversion rates and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and properties. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts .
Biology: In biology, (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine is studied for its potential as an enzyme inhibitor and its role in cellular signaling pathways. It has shown promise in modulating biological processes and interactions .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its ability to inhibit cancer cell proliferation. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In industry, this compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity. Its applications range from pharmaceuticals to cosmetics, where it is valued for its biological activities and potential health benefits .
Mécanisme D'action
The mechanism of action of (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways and inhibit the activity of certain enzymes, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other amino acid derivatives and peptides with aromatic rings. Examples include (2S)-2-[(2S)-2-[(2S)-2-aminopropanamido]-3-(4-hydroxyphenyl)propanamido]-N-[(1S,2R)-1-[({[(2S)-1-[(2S)-2-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]carbamoyl}methyl)carbamoyl]-2-hydroxypropyl]pentanediamide .
Uniqueness: What sets (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine apart is its specific combination of amino acids and aromatic rings, which confer unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and modulate biological processes makes it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C33H37N5O6 |
|---|---|
Poids moléculaire |
599.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H37N5O6/c1-33(2,38-29(40)25(34)16-21-12-14-23(39)15-13-21)32(44)37-27(18-22-19-35-26-11-7-6-10-24(22)26)30(41)36-28(31(42)43)17-20-8-4-3-5-9-20/h3-15,19,25,27-28,35,39H,16-18,34H2,1-2H3,(H,36,41)(H,37,44)(H,38,40)(H,42,43)/t25-,27-,28-/m0/s1 |
Clé InChI |
VOTONKZVESUCRT-MYKRZTLLSA-N |
SMILES isomérique |
CC(C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canonique |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


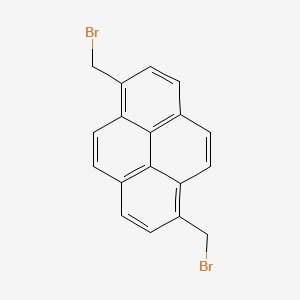
![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
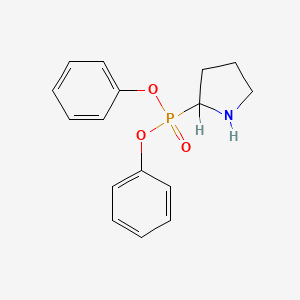
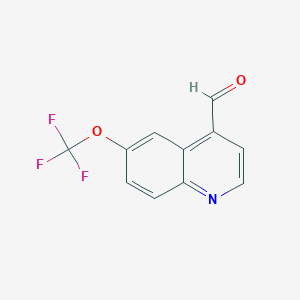
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
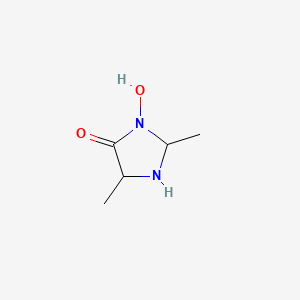

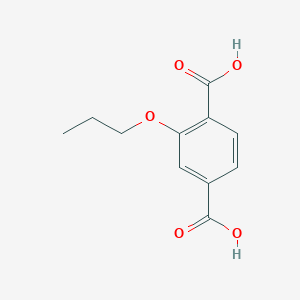
![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
